[7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
Description
[7,7-Bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is a highly specialized organotin compound featuring a dithiatricyclo core structure with dual trimethylstannyl groups and bulky 4-hexylphenyl substituents. Its unique architecture combines steric bulk, electron-rich aromatic systems, and tin-based functionality, making it a candidate for applications in materials science (e.g., optoelectronics) or catalysis. The dithiatricyclo framework contributes to structural rigidity, while the hexylphenyl groups enhance solubility in nonpolar solvents. The trimethylstannyl moieties may facilitate cross-coupling reactions or serve as ligands in coordination chemistry.
Properties
IUPAC Name |
[7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36S2.6CH3.2Sn/c1-3-5-7-9-11-25-13-17-27(18-14-25)33(28-19-15-26(16-20-28)12-10-8-6-4-2)29-21-23-34-31(29)32-30(33)22-24-35-32;;;;;;;;/h13-22H,3-12H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUCZTPAXJDTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C=C(S4)[Sn](C)(C)C)SC(=C3)[Sn](C)(C)C)C5=CC=C(C=C5)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Bis(4-hexylphenyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves a multi-step process. One common method is the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a solvent like toluene or THF (tetrahydrofuran). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling organotin compounds and palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
(4,4-Bis(4-hexylphenyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2,6-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(4,4-Bis(4-hexylphenyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Photovoltaics: The compound is used as a building block in the synthesis of organic photovoltaic materials, which are essential for developing efficient solar cells.
Organic Electronics: It is also utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Researchers explore its properties to develop new materials with unique electronic and optical characteristics.
Mechanism of Action
The mechanism by which (4,4-Bis(4-hexylphenyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-2,6-diyl)bis(trimethylstannane) exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other organic semiconductors and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a niche class of polycyclic organotin derivatives. Key structural analogs include:
Physicochemical Properties
Comparative studies of lipophilicity, thermal stability, and solubility reveal significant differences:
The target compound’s low aqueous solubility and high LogP are attributed to its hydrophobic hexylphenyl groups, contrasting sharply with ionic surfactants like BAC-C12.
Analytical Characterization
Spectroscopic comparisons with structurally related compounds emphasize distinct features:
- Raman Spectroscopy : The dithiatricyclo core generates unique vibrational modes at 450–500 cm⁻¹ (C-S stretching) and 2900 cm⁻¹ (hexyl C-H), absent in simpler tin-free analogs .
- Mass Spectrometry : The molecular ion peak at m/z 980–990 (M⁺) distinguishes it from smaller tetracyclic derivatives (e.g., m/z 340–400) .
Research Findings and Challenges
- Synthetic Accessibility : The compound’s synthesis requires multi-step protocols involving Stille couplings and cyclization, yielding <5% overall efficiency. This contrasts with high-yield routes for alkyltrimethylammonium compounds .
- Toxicity Concerns: Organotin compounds are known for ecological toxicity (e.g., tributyltin), but the impact of this derivative remains unquantified .
- Functional Potential: Computational docking studies suggest affinity for π-conjugated systems, positioning it as a candidate for organic semiconductors, though experimental validation is pending .
Biological Activity
Basic Information
- CAS Number : 920504-00-3
- Molecular Formula : C31H54S2Sn2
- Molecular Weight : 728.31046 g/mol
Structure
The compound features a unique structure characterized by a dithiatricyclo framework, which contributes to its biological properties. The presence of trimethylstannyl groups enhances its reactivity and potential interactions with biological systems.
Antitumor Activity
Research indicates that organotin compounds exhibit antitumor properties through various mechanisms, including apoptosis induction in cancer cells. A study demonstrated that derivatives of organotin compounds can inhibit cell proliferation and induce apoptosis in human cancer cell lines.
Case Study: Apoptosis Induction
In a specific study, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant decrease in cell viability and an increase in apoptotic markers after treatment with the compound.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase-3 Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 5 | 75 | Increased |
| 10 | 50 | Significantly Increased |
| 20 | 25 | Highly Increased |
Antimicrobial Activity
The antimicrobial efficacy of organotin compounds has also been documented. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Research Findings
A recent investigation assessed the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at relatively low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The trimethylstannyl groups may facilitate the penetration of the compound into cells, leading to disruption of cellular functions and induction of oxidative stress.
Safety and Toxicity
While organotin compounds have shown promising biological activities, they are also associated with toxicity concerns. Studies have highlighted the potential for neurotoxicity and endocrine disruption associated with exposure to organotin compounds.
Toxicological Assessment
A comprehensive toxicological assessment is crucial for evaluating the safety profile of this compound. In vitro studies suggest that high concentrations can lead to cytotoxic effects in non-target cells, necessitating further investigation into safe dosage levels for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
